molecular formula C17H19N5O2S B4503705 2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B4503705
M. Wt: 357.4 g/mol
InChI Key: DIGJGGSZQXBYGF-UHFFFAOYSA-N
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Description

2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of several functional groups, including an acetyl group, a benzimidazole ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various thioamides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperature environments, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups and the presence of both benzimidazole and thiazole rings. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[acetyl(propan-2-yl)amino]-N-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-9(2)22(11(4)23)17-18-10(3)14(25-17)15(24)21-16-19-12-7-5-6-8-13(12)20-16/h5-9H,1-4H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGJGGSZQXBYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide
Reactant of Route 6
2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide

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